Isoxazolo[4,5-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[4,5-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOHNLYFBVMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NO2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552564 | |
| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114080-93-2 | |
| Record name | [1,2]Oxazolo[4,5-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoxazolo 4,5 B Pyridin 3 Amine and Its Derivatives
Established Synthetic Pathways to the Isoxazolo[4,5-b]pyridine (B12869654) Core
The construction of the isoxazolo[4,5-b]pyridine scaffold can be broadly categorized into several key synthetic strategies. These methods offer versatility in accessing a range of substituted derivatives.
Annulation of an Isoxazole (B147169) Fragment to a Pyridine (B92270) Ring
A common and established route to isoxazolo[4,5-b]pyridines involves the annulation of an isoxazole ring onto a pre-functionalized pyridine core. beilstein-journals.orgnih.govbohrium.combeilstein-journals.org This approach typically utilizes 3-halopyridines or 3-hydroxypyridines that bear a suitable functional group at the 2-position, which can participate in the cyclization to form the isoxazole ring. beilstein-journals.orgnih.govbeilstein-journals.org For instance, starting from 2-chloro-3-nitropyridines, a series of reactions can lead to the formation of the isoxazolo[4,5-b]pyridine system. beilstein-journals.orgnih.govbeilstein-journals.org
A notable example involves the reaction of 2-chloro-3-nitropyridines with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776). beilstein-journals.org The subsequent steps involve modification of the introduced side chain and then cyclization to form the isoxazole ring. This strategy benefits from the availability of a wide range of substituted pyridines, allowing for the synthesis of diverse isoxazolo[4,5-b]pyridine derivatives.
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
| 2-Chloro-3-nitropyridine | 1. Ethyl acetoacetate, NaH, DMF; 2. Decarbonylation | 2-Methyl-3-nitropyridine | Isoxazolo[4,5-b]pyridine derivative | beilstein-journals.org |
| 3-Halopyridine with functionality at position 2 | Cyclization reagents | Appropriately substituted pyridine | Isoxazolo[4,5-b]pyridine | beilstein-journals.orgnih.govbeilstein-journals.org |
| 3-Hydroxypyridine with functionality at position 2 | Cyclization reagents | Appropriately substituted pyridine | Isoxazolo[4,5-b]pyridine | beilstein-journals.orgnih.govbeilstein-journals.org |
Annulation of a Pyridine Ring to a Functionalized Isoxazole Core
Conversely, the pyridine ring can be constructed onto a pre-existing, suitably functionalized isoxazole core. beilstein-journals.orgnih.govbohrium.combeilstein-journals.org This strategy often starts with 4-amino-5-acylisoxazoles or other isoxazoles with functionalities that can participate in pyridine ring-forming reactions. beilstein-journals.orgnih.govbeilstein-journals.org This approach is particularly useful for creating specific substitution patterns on the pyridine ring of the final product.
The specific reactions employed for the pyridine ring annulation can vary and include condensations and cyclizations that are well-established in pyridine synthesis. The choice of the isoxazole starting material and the reagents for annulation dictates the final substitution pattern of the resulting isoxazolo[4,5-b]pyridine.
| Isoxazole Starting Material | Reagents for Annulation | Key Process | Product | Ref. |
| 4-Amino-5-benzoylisoxazoles | Ketones or 1,3-dicarbonyl compounds | Condensation/Cyclization | Substituted Isoxazolo[4,5-b]pyridines | beilstein-journals.orgbeilstein-journals.org |
| Functionalized Isoxazole | Pyridine ring-forming reagents | Pyridine Annulation | Isoxazolo[4,5-b]pyridine derivative | nih.govbohrium.com |
Synthesis from 3-Nitropyridines via Intramolecular Nucleophilic Substitution of the Nitro Group
A highly efficient method for synthesizing isoxazolo[4,5-b]pyridines utilizes readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.govbohrium.combeilstein-journals.org The key step in this pathway is an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgnih.govbeilstein-journals.org This process is facilitated by the presence of an electron-withdrawing group on the pyridine ring. beilstein-journals.org
The general synthetic scheme begins with the reaction of 2-chloro-3-nitropyridines with a compound that introduces a side chain capable of cyclizing. For example, reaction with ethyl acetoacetate followed by subsequent transformations can lead to an intermediate where a newly formed group can displace the nitro group to form the isoxazole ring. beilstein-journals.org This method is valued for its use of accessible starting materials, mild reaction conditions, and often high product yields. beilstein-journals.orgbeilstein-journals.org
| Starting Material | Key Reagents | Key Step | Advantage | Ref. |
| 2-Chloro-3-nitro-6-R-pyridines | Ethyl acetoacetate, K2CO3 | Intramolecular nucleophilic substitution of the nitro group | Mild conditions, high yields | beilstein-journals.orgbeilstein-journals.org |
| 2-Chloro-3-nitropyridines | DMF-DMA, nitrosation reagents | Intramolecular SNAr of the nitro group | Efficient, good for EWG-substituted products | beilstein-journals.orgbeilstein-journals.org |
Intramolecular Cyclization of 4-(Propargylamino)isoxazoles
The intramolecular cyclization of 4-(propargylamino)isoxazoles presents another pathway to the isoxazolo[4,5-b]pyridine core. beilstein-journals.orgbohrium.com This method involves the formation of the pyridine ring from a propargyl group attached to the amino group at the 4-position of an isoxazole. Gold(I)-catalyzed cyclization has been shown to be an effective method for this transformation. bohrium.com This approach can lead to the formation of 3-hydroxy-4-substituted picolinonitriles after a subsequent N-O bond cleavage of the initially formed isoxazolopyridines under mild conditions. bohrium.com
| Starting Material | Catalyst/Conditions | Product | Ref. |
| 4-(Propargylamino)isoxazoles | Gold(I) catalyst | Isoxazolo[4,5-b]pyridines | beilstein-journals.orgbohrium.com |
Reactions of 4-Amino-5-benzoylisoxazoles with Ketones or 1,3-Dicarbonyl Compounds
A significant synthetic route for constructing the pyridine ring onto an isoxazole core involves the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds. beilstein-journals.orgbohrium.combeilstein-journals.org This condensation reaction, often a variation of the Friedländer synthesis, builds the pyridine ring, leading to the formation of substituted isoxazolo[4,5-b]pyridines. nih.gov The specific ketone or 1,3-dicarbonyl compound used determines the substitution pattern on the newly formed pyridine ring.
| Isoxazole Reactant | Carbonyl Reactant | Reaction Type | Product | Ref. |
| 4-Amino-5-benzoylisoxazole | Ketones | Condensation | Substituted Isoxazolo[4,5-b]pyridines | beilstein-journals.orgbeilstein-journals.org |
| 4-Amino-5-benzoylisoxazole | 1,3-Dicarbonyl compounds | Condensation | Substituted Isoxazolo[4,5-b]pyridines | beilstein-journals.orgbeilstein-journals.org |
| 4-Amino-5-benzoylisoxazole-3-carboxamide (B1268356) | Carbonyl compounds with active methylene group | Friedländer Condensation | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | nih.gov |
Friedlander Condensation in Isoxazolo[4,5-b]pyridine Synthesis
The Friedländer annulation is a classic and straightforward method for synthesizing quinolines and related heterocyclic systems, which has been adapted for the synthesis of isoxazolo[4,5-b]pyridines. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govwikipedia.org
In the context of isoxazolo[4,5-b]pyridine synthesis, a 4-amino-5-acylisoxazole serves as the "2-aminoaryl ketone" equivalent. nih.gov For example, the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with various carbonyl compounds possessing an active methylene group has been used to produce a series of new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov This reaction can be carried out using conventional heating in the presence of catalysts like zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃), or under microwave irradiation in solvent-free conditions with ZnCl₂ as the catalyst. nih.gov
| Amino-Isoxazole Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Ref. |
| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds with active methylene group | ZnCl₂, conventional heating | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | nih.gov |
| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds with active methylene group | In(OTf)₃, conventional heating | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | nih.gov |
| 4-Amino-5-benzoylisoxazole-3-carboxamide | Carbonyl compounds with active methylene group | ZnCl₂, microwave, solvent-free | 3,5,6,7-Tetrasubstituted Isoxazolo[4,5-b]pyridines | nih.gov |
Novel and Green Chemistry Approaches in Isoxazolo[4,5-b]pyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Multicomponent Reactions in Water
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. abap.co.in When combined with multicomponent reactions (MCRs) in water as a solvent, it offers a particularly green and efficient route to complex molecules. A series of polycyclic-fused isoxazolo[5,4-b]pyridines has been synthesized using a one-pot tandem reaction under microwave irradiation in water, without the need for any additional reagents or catalysts. nih.govacs.org This approach is suitable for creating libraries of compounds for drug discovery. nih.gov The reaction of aromatic aldehydes with active methylene compounds like tetronic acid or 1,3-indanedione and 3-methylisoxazol-5-amine under microwave irradiation proceeds smoothly to yield isoxazolo[5,4-b]pyridine (B12869864) derivatives in good to high yields (67-90%). researchgate.netresearchgate.net However, aliphatic aldehydes were found to be unreactive under these conditions. researchgate.net
Table 1: Microwave-Assisted Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aromatic aldehydes, Tetronic acid, 3-Methylisoxazol-5-amine | Water | Isoxazolo[5,4-b]pyridines | 67-90 | researchgate.net |
| Aromatic aldehydes, 1,3-Indanedione, 3-Methylisoxazol-5-amine | Water | Isoxazolo[5,4-b]pyridines | - | researchgate.net |
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. preprints.org A novel and straightforward strategy for the synthesis of isoxazolo[5,4-b]pyridines involves a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation. researchgate.net In this method, acetic acid serves a dual role as both a solvent and a catalyst. researchgate.net This protocol offers several advantages, including easy product purification, readily available starting materials, short reaction times, high efficiency, and environmentally friendly conditions. researchgate.netresearchgate.net The methodology has been successfully applied to produce twelve different derivatives with high yields. researchgate.net The proposed mechanism involves a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. researchgate.net
High-Yielding and Environmentally Benign Methods
The development of high-yielding and environmentally friendly synthetic methods is a central theme in modern organic chemistry. An efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed using readily available 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org The key step in this synthesis is an intramolecular nucleophilic substitution of the nitro group. nih.govbeilstein-journals.org This method is characterized by mild reaction conditions, an easy work-up procedure, and high product yields. nih.govbeilstein-journals.org
Strategic Derivatization of Isoxazolo[4,5-b]pyridin-3-amine
The synthesis of derivatives of the core this compound structure is crucial for exploring structure-activity relationships and developing new therapeutic agents.
Chemical Reactivity and Transformations of Isoxazolo 4,5 B Pyridin 3 Amine Frameworks
Rearrangement Reactions: The Base-Promoted Boulton–Katritzky Rearrangement
A significant transformation of the isoxazolo[4,5-b]pyridine (B12869654) system is the Boulton–Katritzky rearrangement, a thermal or base-catalyzed reaction that involves the rearrangement of a five-membered heterocyclic ring. In the context of isoxazolo[4,5-b]pyridines, this rearrangement has been observed in derivatives such as isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones.
Recent research has demonstrated the base-promoted Boulton–Katritzky rearrangement of these arylhydrazones, which leads to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This transformation is typically facilitated by a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov The reaction proceeds through a series of steps involving deprotonation, ring opening of the isoxazole (B147169), and subsequent recyclization to form the more stable triazole and pyridine (B92270) rings.
The efficiency of this rearrangement is influenced by the nature of the substituents on the arylhydrazone moiety. Electron-donating groups on the aryl ring generally facilitate the rearrangement, leading to higher yields of the triazole products. Conversely, electron-withdrawing groups can hinder the reaction. nih.gov Substituents on the pyridine ring of the isoxazolo[4,5-b]pyridine framework, however, appear to have a minimal effect on the course of this transformation. nih.gov
| Starting Arylhydrazone Derivative | Substituent on Aryl Ring | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde phenylhydrazone | H | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-phenyl beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 95 |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde (4-methylphenyl)hydrazone | 4-CH3 | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-(4-methylphenyl) beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 98 |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde (4-methoxyphenyl)hydrazone | 4-OCH3 | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-(4-methoxyphenyl) beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 97 |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde (4-chlorophenyl)hydrazone | 4-Cl | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-(4-chlorophenyl) beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | 92 |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde (4-nitrophenyl)hydrazone | 4-NO2 | K2CO3, DMF, 60 °C | 3-Hydroxy-2-(2-(4-nitrophenyl) beilstein-journals.orgbeilstein-journals.orgnih.govtriazol-4-yl)pyridine | No Reaction |
Intramolecular Nucleophilic Aromatic Substitution Reactions
Intramolecular nucleophilic aromatic substitution (SNAr) is a powerful strategy for the construction of heterocyclic rings. In the context of the isoxazolo[4,5-b]pyridine system, this reaction is a key step in the synthesis of the fused ring framework itself rather than a transformation of the pre-formed scaffold. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
One of the primary synthetic routes to isoxazolo[4,5-b]pyridines involves the cyclization of appropriately substituted pyridine precursors. For instance, the synthesis can commence from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgbeilstein-journals.org The key step in this approach is the intramolecular nucleophilic substitution of the nitro group by a nucleophile generated on the adjacent side chain. This cyclization is often facilitated by a base and proceeds under mild conditions to afford the isoxazolo[4,5-b]pyridine core in high yields. beilstein-journals.org The presence of an electron-withdrawing group on the pyridine ring can further facilitate this transformation. nih.gov
Another example involves the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.orgnih.gov In this case, the amino group on the isoxazole ring acts as a nucleophile, attacking the appended propargyl group to construct the fused pyridine ring, thus forming the isoxazolo[4,5-b]pyridine system.
While these reactions are fundamental to the synthesis of the isoxazolo[4,5-b]pyridine framework, examples of intramolecular SNAr reactions as a subsequent transformation of the formed Isoxazolo[4,5-b]pyridin-3-amine are less common in the literature.
Other Advanced Transformations and Ring Modifications
Beyond the well-established Boulton–Katritzky rearrangement, the isoxazolo[4,5-b]pyridine framework can undergo other advanced transformations and ring modifications, leading to a diverse array of heterocyclic structures. These reactions often leverage the inherent reactivity of the isoxazole ring.
One such transformation is a base-promoted decarbonylation and subsequent isoxazole ring opening. This has been observed as a potential side reaction during the synthesis of 3-formylisoxazolo[4,5-b]pyridine, where the intended product undergoes further reaction. beilstein-journals.orgnih.gov This type of transformation has been more extensively reported for the analogous benzo[d]isoxazole systems. nih.gov
Furthermore, the synthesis of arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides has been reported through a three-component one-pot protocol. This reaction involves the condensation of 3-aminoisoxazole (B106053), an aromatic aldehyde, and another suitable component, leading to the formation of a more complex molecular architecture with an N-oxide functionality on the pyridine ring.
While not a direct transformation of the isoxazolo[4,5-b]pyridine ring itself, related rhodium carbenoid-induced ring expansion reactions of isoxazoles to form highly functionalized pyridines have been developed. nih.gov This methodology highlights the versatility of the isoxazole ring as a synthon for more complex heterocyclic systems. Although this specific reaction has not been reported for this compound, it suggests a potential avenue for future exploration in modifying this scaffold.
Pharmacological and Biological Activity Profiling of Isoxazolo 4,5 B Pyridin 3 Amine and Analogs
Antineoplastic and Antiproliferative Investigations
Derivatives of isoxazolopyridines have shown diverse biological activities, including significant potential as anticancer agents. nih.gov
Activity against Human Cancer Cell Lines
The antiproliferative potential of isoxazolo[4,5-b]pyridine (B12869654) derivatives has been evaluated against various human cancer cell lines. In one study, a series of new 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines were synthesized and tested for their in vitro antiproliferative activity against eight tumor cell lines. nih.gov Among the tested compounds, 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine demonstrated antiproliferative activity at a concentration of 3.9 µg/mL. nih.gov
Similarly, studies on the isomeric isoxazolo[5,4-b]pyridine (B12869864) system have also yielded compounds with cytotoxic effects. For instance, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine and 3-(2-bromopropionylamino)isoxazolo[5,4-b]pyridine showed cytotoxic activity against eight different human and mouse tumor cell lines, with ID50 values meeting the international activity criterion for synthetic agents (4 µg/mL). nih.gov
Furthermore, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have exhibited antiproliferative effects. Specifically, N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide showed 50% inhibition of proliferation of the breast carcinoma cell line MCF7 at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. nih.govresearchgate.net
| Compound | Cancer Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 6-benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridine | 8 human tumor cell lines | Antiproliferative at 3.9 µg/mL | nih.gov |
| 3-chloroacetylaminoisoxazolo[5,4-b]pyridine | 8 human and mouse tumor cell lines | ID50 < 4 µg/mL | nih.gov |
| 3-(2-bromopropionylamino)isoxazolo[5,4-b]pyridine | 8 human and mouse tumor cell lines | ID50 < 4 µg/mL | nih.gov |
| N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide | MCF7 (Breast Carcinoma) | IC50 = 152.56 µg/mL | nih.govresearchgate.net |
| N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide | MCF7 (Breast Carcinoma) | IC50 = 161.08 µg/mL | nih.govresearchgate.net |
Inhibition of Breast Carcinoma Cell Line Proliferation
As mentioned previously, sulfonamide derivatives of the isomeric isoxazolo[5,4-b]pyridine have demonstrated inhibitory effects on the proliferation of the human breast carcinoma cell line, MCF7. nih.govresearchgate.net The compounds N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide were found to inhibit 50% of cell proliferation at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. nih.govresearchgate.net
Targeted Therapy for Hematological Malignancies: Fms-like Tyrosine Kinase 3 (FLT3) Inhibition in Acute Myeloid Leukemia
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.gov This has made FLT3 a key target for therapeutic intervention. Research into various heterocyclic cores as potential FLT3 inhibitors has included the imidazo[4,5-b]pyridine scaffold, a related nitrogen-containing heterocyclic system. nih.govnih.gov
Specifically, imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their FLT3 inhibitory activity. nih.gov For example, compounds 18a and 18b , which are imidazo[4,5-b]pyridine derivatives, exhibited submicromolar activities against both FLT3-ITD and FLT3-D835Y mutants. nih.gov Their antiproliferative activities in leukemia cell lines suggested an FLT3-dependent mechanism of action. nih.gov While these initial findings were promising, further modifications were deemed necessary to enhance their potency. nih.gov
Multitargeted Inhibition of Receptor Tyrosine Kinase Families (e.g., VEGFR, PDGFR)
A series of benzoisoxazoles and benzoisothiazoles, which share structural similarities with the isoxazolopyridine core, have been developed as potent inhibitors of receptor tyrosine kinases (RTKs). acs.org Structure-activity relationship studies identified 3-amino-benzo[d]isoxazoles with a N,N'-diphenyl urea (B33335) moiety at the 4-position as effective inhibitors of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs. acs.org
Within this class of compounds, orally bioavailable derivatives with favorable pharmacokinetic profiles were identified. acs.org Notably, compound 50 from this series demonstrated in vivo efficacy in models of VEGF-stimulated vascular permeability and tumor growth. acs.org
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, isoxazolo[4,5-b]pyridine derivatives and their analogs have been investigated for their effectiveness against microbial and fungal pathogens.
Antibacterial Spectrum
Certain sulfonamide derivatives of the isomeric isoxazolo[5,4-b]pyridine have shown antimicrobial activity. nih.govresearchgate.net Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide were active against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at doses of 125, 250, and 500 µg. nih.govresearchgate.net
| Compound | Bacterial Strain | Effective Doses (µg) | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 | nih.govresearchgate.net |
| Escherichia coli (ATCC 25922) | 125, 250, 500 | nih.govresearchgate.net | |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 | nih.govresearchgate.net |
| Escherichia coli (ATCC 25922) | 125, 250, 500 | nih.govresearchgate.net |
Antifungal Properties, including Candida parapsilosis
While direct studies on the antifungal properties of Isoxazolo[4,5-b]pyridin-3-amine are not extensively documented, research on its isomers, particularly isoxazolo[3,4-b]pyridin-3(1H)-one derivatives, has revealed notable activity against pathogenic fungi. Specifically, these compounds have demonstrated efficacy against Candida parapsilosis, a yeast species that can cause serious infections, particularly in immunocompromised individuals.
Studies have shown that certain isoxazolo[3,4-b]pyridine-3(1H)-one derivatives exhibit significant antifungal activity, with minimum inhibitory concentrations (MIC) below 6.2 µg/mL against C. parapsilosis nih.govmdpi.com. The antifungal potential of these compounds underscores the importance of the isoxazolopyridine core in the design of new antimicrobial agents. The search for novel antifungal drugs is critical due to the rise of resistance to existing treatments mdpi.com. The isoxazole (B147169) scaffold itself is a key component in various antifungal agents, and its derivatives are actively being investigated for their potential to combat Candida infections mdpi.comnih.gov.
It is important to note that while these findings are promising, they pertain to isomers of the specified compound. Further research is necessary to determine if this compound itself possesses similar antifungal properties.
Modulation of Endogenous Biological Pathways and Enzyme Inhibition
The isoxazolopyridine framework is a versatile scaffold for the design of enzyme inhibitors, targeting key players in various physiological and pathological pathways.
Cytochrome P450 CYP17 Inhibition
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the biosynthesis of androgens and is a key target in the treatment of prostate cancer endocrine-abstracts.org. The inhibition of CYP17A1 can reduce the production of hormones that fuel the growth of prostate tumors. While direct inhibition of CYP17A1 by this compound has not been reported, related heterocyclic structures containing pyridine (B92270) and isoxazole moieties have been investigated as potential inhibitors.
For instance, steroidal compounds incorporating an isoxazole ring have been synthesized and evaluated for their inhibitory effects on human CYP17A1 researchgate.netresearchgate.net. Some of these isoxazole-containing steroids have shown a moderate inhibitory effect on the enzyme's activity researchgate.netresearchgate.net. The development of non-steroidal CYP17A1 inhibitors is an active area of research, with various heterocyclic scaffolds being explored semanticscholar.orgnih.gov. The general principle involves a heterocyclic moiety that can coordinate with the heme iron atom in the active site of the enzyme. Given that pyridine-containing compounds have shown promise as CYP17 inhibitors, the isoxazolo[4,5-b]pyridine scaffold represents a structure of interest for future investigations in this area.
| Compound | Description | Inhibitory Effect on CYP17A1 | Reference |
|---|---|---|---|
| Steroidal Isoxazoles | Steroid derivatives with an isoxazole ring | Moderate inhibition of human CYP17A1 activity. | researchgate.netresearchgate.net |
| Abiraterone | A pyridine-containing steroidal CYP17A1 inhibitor (for comparison) | Potent and approved inhibitor of CYP17A1. | endocrine-abstracts.org |
Prolyl Hydroxylase Domain Protein (PHD2) Inhibition
Prolyl Hydroxylase Domain (PHD) enzymes, particularly PHD2, are key regulators of the hypoxia-inducible factor (HIF) pathway nih.govpatsnap.com. By inhibiting PHD2, the stability of HIF-α is increased, leading to the activation of genes involved in processes such as erythropoiesis and angiogenesis. This makes PHD2 inhibitors promising therapeutic agents for conditions like anemia associated with chronic kidney disease patsnap.com.
Currently, there is no direct evidence of this compound acting as a PHD2 inhibitor. However, the development of small-molecule PHD2 inhibitors has focused on compounds that can chelate the iron atom in the enzyme's active site. Many of these inhibitors are based on heterocyclic scaffolds. For example, photoactivatable PHD2 inhibitors have been developed to allow for light-controlled stabilization of HIF nih.gov. The general strategy for designing PHD2 inhibitors often involves incorporating structural motifs that mimic the 2-oxoglutarate co-substrate. The potential for the isoxazolo[4,5-b]pyridine scaffold to serve as a platform for PHD2 inhibitors remains an area for future exploration.
Neurotropic and Other Pharmacological Activities
Analogs of this compound have been investigated for their effects on the central nervous system, revealing potential anticonvulsant and anxiolytic properties.
Anxiolytic Activity
Derivatives of isoxazolo[4,5-d]pyrimidine, which are structurally similar to isoxazolo[4,5-b]pyridines, have been synthesized and evaluated for their pharmacological effects. Some of these aryl derivatives of isoxazolo[4,5-d]pyrimidine demonstrated interesting anxiolytic activity when compared to diazepam nih.gov. The investigation into these compounds provides a rationale for exploring the anxiolytic potential of the broader class of isoxazolopyrimidines and related fused heterocyclic systems. The anxiolytic effects of these compounds are often assessed through behavioral models in rodents, such as the elevated plus-maze and conditioned avoidance response tests.
Antiserotonin Activity
The isoxazolo-pyridine scaffold is a core structure in compounds designed to interact with various neurological targets, including serotonin (B10506) receptors. While direct studies on the antiserotonin activity of this compound are not extensively detailed, research on structurally similar compounds provides significant insights. Derivatives of isoxazolo[5,4-c]pyridines, which are close structural isomers of the [4,5-b] system, have been investigated for neurotropic activities. nih.gov These compounds are noted for their potential interactions with serotonin pathways. nih.gov
The serotonin (5-HT) system is a critical target for therapeutic agents aimed at treating a variety of central nervous system disorders. Agonists at the 5-HT₂A receptor, for instance, are a major class of psychedelics, but non-psychoactive derivatives are being developed for medical applications. wikipedia.org The evaluation of novel heterocyclic compounds often includes their effects on serotonin receptors to determine their therapeutic potential. nih.gov
Docking studies on related neurotropic compounds, such as piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]pyridines, have been performed to model their interaction with the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov These studies help to predict the binding affinity and potential for serotonin-modulating effects. The most active compounds in these series often feature specific substituents, such as methyl and diphenylmethyl groups, within a piperazine (B1678402) ring attached to the core heterocyclic structure. nih.gov
The table below summarizes the neurotropic activities observed in analogs, which can be indicative of potential interactions with the serotonin system.
| Compound Class | Activity Profile | Key Findings | Reference |
| Piperazino-substituted isoxazolo[5,4-c]pyridines | Psychotropic (anxiolytic, antidepressant) | Activity linked to substituents on the piperazine ring. | nih.gov |
| Pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant, Psychotropic | Docking studies suggest interaction with SERT and 5-HT1A receptors. | nih.gov |
| Miscellaneous Heterocycles | 5-HT₂A Receptor Agonism | A wide variety of structures can act as 5-HT₂A agonists, with effects varying based on specific molecular features. | wikipedia.org |
Antidepressive Activity
The search for novel and more effective antidepressants has led to the exploration of diverse heterocyclic systems, including those based on the isoxazolo-pyridine core. Derivatives of these fused heterocycles have shown promise for their psychotropic effects, which include potential antidepressant and anxiolytic properties. nih.govnih.gov
Specifically, certain piperazino-substituted isoxazolo[5,4-c]pyridine (B11769059) derivatives have demonstrated antidepressant-like effects in preclinical studies, such as the Forced Swimming Test. nih.gov The activity of these compounds is often accompanied by anxiolytic effects, highlighting their potential as broad-spectrum psychotropic agents. nih.gov For example, compounds designated 3i , 4a , and 4i from a study on new piperazino-substituted pyrazolo and isoxazolo derivatives displayed significant psychotropic activities. nih.gov
The mechanism for these antidepressant effects is often linked to the modulation of neurotransmitter systems, including serotonin. nih.gov The development of safer and more effective antiepileptic drugs (AEDs) has also yielded compounds with antidepressant properties, as epilepsy and depression are often comorbid conditions. nih.gov The structural similarity between various neurotropic agents suggests that the this compound scaffold could serve as a valuable template for designing new antidepressant candidates.
The table below presents data on the activity of selected analog compounds.
| Compound ID | Compound Class | Test Model | Observed Activity | Reference |
| 3i, 4a, 4i | Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines / isoxazolo[5,4-c]pyridines | Forced Swimming Test | Antidepressant-like effects | nih.gov |
| 5b-d, 7 | Aryl derivatives of isoxazolo[4,5-d]pyrimidine | Pharmacological screening in rats | Interesting anxiolytic activity, often comorbid with depression | nih.gov |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the isoxazolo-pyridine class of molecules, SAR studies have revealed key structural features that govern their potency and selectivity. dundee.ac.uknih.gov The unique electronic environment created by the specific arrangement of nitrogen and oxygen atoms within the fused ring system, combined with the position and nature of various substituents, directly influences biological activity.
In studies of trisubstituted isoxazoles as selective allosteric ligands, several key SAR insights were gained. dundee.ac.uk
C-5 Substituent: The presence of a hydrogen-bond-donating N-heterocycle, such as a pyrrole, at the C-5 position of the isoxazole ring significantly increased potency by forming an additional polar interaction with the target protein. dundee.ac.uk
C-4 Linker: An amine linker at the C-4 position was found to be preferable for potency over more rigid linkers. dundee.ac.uk
Linker Conformation: The flexibility of an ether linker, which can adopt multiple conformations, was suggested to contribute to higher potency compared to more restricted linkers like a methylated amine. dundee.ac.uk
Pharmacophore modeling and docking studies are used to understand these interactions on a molecular level. nih.govnih.gov For instance, docking of active isoxazolo[5,4-c]pyridine analogs into the GABA-A receptor and serotonin transporter (SERT) helped to rationalize their experimental neurotropic activities. nih.gov Similarly, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives, a related heterocyclic system, pharmacophore splicing was used to design potent inhibitors. nih.gov Docking studies showed that the most active compound fit well into the ATP binding pocket of the target kinase, and SAR analysis confirmed that a sulfonamide group was a key structural unit for activity. nih.gov
These findings underscore the importance of specific substitutions around the core heterocyclic scaffold. The table below summarizes key SAR findings for related isoxazole and fused pyridine systems.
| Structural Position / Feature | Modification | Impact on Activity | Reference |
| Isoxazole C-5 Position | Introduction of a hydrogen-bond-donating N-heterocycle (e.g., pyrrole) | Significantly increased potency | dundee.ac.uk |
| Isoxazole C-4 Linker | Amine linker vs. more rigid linkers | Amine linker preferred for potency | dundee.ac.uk |
| Isoxazole C-4 Linker | Ether linker vs. methylated amine linker | Higher potency with more flexible ether linker | dundee.ac.uk |
| General | Sulfonamide functionality | Identified as a key structural unit for activity in thiazolo[5,4-b]pyridines | nih.gov |
| General | Piperazine ring substituents (e.g., methyl, diphenylmethyl) | Crucial for the high anticonvulsant and psychotropic activity in isoxazolo[5,4-c]pyridines | nih.gov |
Computational Chemistry and Theoretical Investigations of Isoxazolo 4,5 B Pyridin 3 Amine
Quantum Mechanical Investigations of Electronic Structure and Tautomerism
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For Isoxazolo[4,5-b]pyridin-3-amine, these methods can elucidate its electronic structure, stability, and the potential for tautomerism.
A significant advancement in the characterization of this compound is the determination of its crystal structure. colby.eduresearchgate.net The compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net The availability of crystallographic data provides a solid foundation for theoretical models, as the calculated parameters can be compared against experimental values to validate the computational methods used.
Table 1: Crystallographic Data for this compound researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| a (Å) | 5.2140(2) |
| b (Å) | 6.8527(2) |
| c (Å) | 16.3538(5) |
| β (°) | 97.335(3) |
| Volume (ų) | 579.54(3) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Rgt(F) | 0.0336 |
| wRref(F²) | 0.0881 |
Molecular Modeling and Docking Simulations for Target Interaction Analysis
While specific molecular docking studies for this compound are not extensively documented in the available literature, the broader class of isoxazole (B147169) and fused pyridine (B92270) derivatives has been the subject of numerous such investigations. These studies aim to predict how these molecules might interact with biological targets, such as enzymes and receptors, which is a critical step in drug discovery.
For instance, molecular docking studies on various isoxazole derivatives have been performed to evaluate their potential as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2). nih.govnih.govdergipark.org.tr In these studies, the isoxazole scaffold often plays a crucial role in orienting the molecule within the active site of the target protein. The binding affinity is determined by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. nih.gov
In a study on isoxazole-carboxamide derivatives as COX inhibitors, it was found that substitutions on the phenyl rings attached to the isoxazole core significantly influenced the binding affinity and selectivity for COX-2 over COX-1. nih.gov Docking simulations revealed that specific substitutions could position the 5-methyl-isoxazole ring optimally within a secondary binding pocket of the COX-2 enzyme. nih.gov
Similarly, docking studies on imidazo[4,5-b]pyridine derivatives, which are structurally related to the compound of interest, have been used to understand their interaction with targets like Aurora A kinase. nih.gov These simulations help in identifying key structural requirements for potent inhibitory activity. nih.gov
Table 2: Representative Molecular Docking Study on a Related Isoxazole Derivative nih.gov
| Compound | Target Enzyme | Predicted Binding Affinity (IC₅₀ nM) | Key Interacting Residues (Example) |
| Isoxazole-carboxamide A13 | COX-2 | 13 | TYR385, ARG513, SER530 |
Note: This data is for a related isoxazole derivative and not this compound itself, but it illustrates the application of molecular docking in this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling
QSAR and QSRR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While specific QSAR or QSRR studies for this compound have not been reported, research on related isoxazole and pyridine-containing heterocyclic structures provides a framework for how such models could be developed.
QSAR studies on isoxazole derivatives have been successfully employed to understand the structural requirements for various biological activities. For example, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on isoxazole derivatives targeting the Farnesoid X Receptor (FXR). nih.gov These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with activity. nih.gov
In one such study on isoxazole derivatives as FXR agonists, the CoMFA and CoMSIA models showed good statistical significance and predictive power. nih.gov The models indicated that the hydrogen bond donor field made a substantial contribution to the biological activity. nih.gov
Table 3: Statistical Parameters from a 3D-QSAR Study of Related Isoxazole Derivatives nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.774 | 0.975 | 0.933 |
| CoMSIA | 0.800 | 0.977 | 0.959 |
Note: This data is for a series of isoxazole derivatives and not specifically for this compound. The statistical parameters indicate the robustness and predictive capability of the generated models.
QSRR modeling, on the other hand, is used to predict retention times in chromatography, which can be useful for analytical method development. For heterocyclic compounds, these models often use topological and quantum-chemical descriptors to correlate with the observed retention behavior.
Potential for Materials Science and Advanced Chemical Technologies
Role in High-Energy-Density Compound Research (general nitrogen heterocycles)
Nitrogen-rich heterocyclic compounds are a cornerstone in the research and development of high-energy-density materials (HEDMs). nih.govresearchgate.net Their value stems from several key characteristics inherent to their molecular structure. These compounds, including frameworks like Isoxazolo[4,5-b]pyridin-3-amine, possess a high nitrogen content and a large number of energetic N-N and C-N bonds, which contribute to high positive heats of formation. researchgate.netbohrium.com Upon decomposition, these materials release a significant amount of energy, primarily forming environmentally benign nitrogen gas (N₂). bohrium.combeilstein-journals.org
The development of new HEDMs focuses on achieving a delicate balance between high energy output and low sensitivity to stimuli such as impact and friction. The this compound framework is an example of a nitrogen-rich heterocycle that can be strategically modified to fine-tune these properties. nih.gov Functionalization of the heterocyclic core is a primary method used to modulate performance. Introducing specific functional groups, or "explosophores," can enhance detonation performance, improve thermal stability, and adjust sensitivity. nih.gov
Key functionalization strategies for nitrogen heterocycles in HEDM research include:
N-Functionalization : Creating diverse N-X bonds (where X can be C, N, O, etc.) is a flexible strategy to regulate energy and stability.
Introduction of Nitro Groups (-NO₂) : The nitro group is a powerful energetic group that significantly improves the oxygen balance and detonation performance of HEDMs. rsc.orgbeilstein-journals.org It also acts as a strong electron-withdrawing group, which can be useful in creating energetic ionic salts. rsc.org
Formation of N-N Bonds : Adding N-N bonds, such as in an N,N'-azo bridge, typically increases the heat of formation, leading to enhanced detonation performance and often improved thermal stability through increased hydrogen bonding. nih.gov
Formation of N-O Bonds : This strategy is an efficient tool for developing HEDMs with both high energy and low sensitivity. The introduction of oxygen improves density and oxygen balance. nih.gov
The following table summarizes the impact of different functionalization strategies on the properties of nitrogen heterocycles in the context of HEDM research.
| Functionalization Strategy | Primary Effect on HEDM Properties | Rationale |
| N-C Bond Formation | Improves safety/reduces sensitivity | While it can decrease overall energy, it allows for the introduction of various "explosophores". nih.gov |
| N-N Bond Formation | Increases heat of formation and detonation performance | Adds to the high nitrogen content and can enhance thermal stability through hydrogen bonding. |
| N-O Functionalization | Increases density and improves oxygen balance | Leads to enhanced detonation performance while often conferring lower sensitivity. nih.govresearchgate.net |
| Nitration (-NO₂ group) | Enhances detonation performance and oxygen balance | The nitro group is a highly energetic moiety and a strong electron-withdrawing group. rsc.org |
Applications in Biosensors and Other Functional Materials (general dinitropyridines)
Dinitropyridines, a class of polynitropyridine compounds, are recognized as valuable precursors for a wide range of functional materials. researchgate.net Their utility extends to agrochemicals, dyes, and compounds with specific optical properties. researchgate.net The reactive nature of the dinitropyridine scaffold allows for chemical modifications that lead to the synthesis of more complex molecules. While direct applications of dinitropyridines themselves in biosensors are not extensively detailed, they serve as crucial building blocks for molecules that could be used in such devices. researchgate.net
Biosensors are analytical devices that convert a biological response into a measurable signal. nih.gov They require components with high specificity and sensitivity, often achieved through specially designed organic molecules. nih.gov The synthesis of such molecules can rely on versatile precursors like dinitropyridine derivatives. For instance, 2,6-diamino-3,5-dinitropyridine can be used to create more elaborate structures through further reactions. researchgate.net The development of functional materials from dinitropyridines often involves leveraging the electron-withdrawing nature of the nitro groups to facilitate specific chemical transformations.
The potential applications stemming from dinitropyridine chemistry are diverse:
Precursors to Biologically Active Compounds : Dinitropyridines are starting materials for molecules with antitumor and antiviral properties. researchgate.net
Energetic Materials : As nitrogen-rich compounds, they are precursors for explosives and energetic compounds. researchgate.net Two transition metal energetic complexes have been synthesized using 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) as a ligand, which show catalytic effects on the thermal decomposition of ammonium (B1175870) perchlorate.
Optical Materials : The modification of dinitropyridine structures can yield compounds with specific optical characteristics for use in materials science. researchgate.net
The table below outlines the role of dinitropyridines as precursors in various fields.
| Application Area | Role of Dinitropyridines | Example of Derivative Class |
| Agrochemicals | Serve as a foundational structure for synthesis. | Herbicides, Fungicides |
| Energetic Materials | Act as precursors to high-energy compounds. | Energetic complexes (e.g., with ANPyO ligand) |
| Biosensor Components | Building blocks for specific recognition molecules. | Functionalized heterocyclic systems |
| Optical Materials | Precursors for synthesizing dyes and other optical materials. | Chromophoric pyridine (B92270) derivatives |
Development of Novel Heterocyclic Systems with Enhanced Properties for Diverse Applications
The Isoxazolo[4,5-b]pyridine (B12869654) scaffold is a versatile platform for the synthesis of novel and complex heterocyclic systems. nih.govbeilstein-journals.org Its fused-ring structure is of significant interest because such systems often exhibit enhanced or unique properties compared to their individual ring components. Chemists have developed several synthetic routes to access and modify the Isoxazolo[4,5-b]pyridine core, enabling the creation of a wide array of derivatives for various applications in materials science and medicinal chemistry. nih.govbohrium.combeilstein-journals.org
One efficient method for synthesizing the core structure starts from readily available 2-chloro-3-nitropyridines, proceeding through an intramolecular nucleophilic substitution of the nitro group. nih.govbeilstein-journals.org This approach is notable for its use of accessible starting materials, mild reaction conditions, and high product yields. beilstein-journals.org
Once formed, the Isoxazolo[4,5-b]pyridine system can undergo further transformations to create more complex structures. A significant reaction is the base-promoted Boulton–Katritzky rearrangement. nih.govbeilstein-journals.org When applied to isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, this rearrangement yields polyfunctional pyridines, such as 3-hydroxy-2-(2-aryl rsc.orgbeilstein-journals.orgtriazol-4-yl)pyridines, which are otherwise difficult to access. beilstein-journals.org This transformation opens a pathway to a diverse range of polyfunctionalized pyridines that can serve as platforms for designing new heterocyclic systems with potential applications in pharmacology and materials science. beilstein-journals.org
The following table presents examples of how the Isoxazolo[4,5-b]pyridine scaffold is used to generate more complex heterocyclic systems.
| Starting Material Type | Key Transformation | Resulting Heterocyclic System | Potential Application Area |
| 2-Chloro-3-nitropyridines | Intramolecular Nucleophilic Substitution | Isoxazolo[4,5-b]pyridines with electron-withdrawing groups | Platform for further synthesis nih.govbeilstein-journals.org |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Boulton–Katritzky Rearrangement | 3-Hydroxy-2-(2-aryl rsc.orgbeilstein-journals.orgtriazol-4-yl)pyridines | Design of pharmacology-oriented systems beilstein-journals.org |
| 4-Aminoisoxazoles and Carbonyl Compounds | Friedlander Condensation | 3,5,6,7-Tetrasubstituted isoxazolo[4,5-b]pyridines | Development of antiproliferative agents researchgate.net |
| Arylglyoxal, 1,3-dimethylbarbituric acid, 5-aminoisoxazole | One-Pot Multicomponent Reaction | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives | Green chemistry, synthesis of complex heterocycles researchgate.net |
These synthetic strategies highlight the importance of the Isoxazolo[4,5-b]pyridine core as a building block for creating novel chemical entities with enhanced and diverse properties. bohrium.combeilstein-journals.org
Q & A
Basic Questions
Q. What are the common synthetic routes for Isoxazolo[4,5-b]pyridin-3-amine and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclocondensation of amidine hydrochlorides with carbonyl derivatives in the presence of triethylamine (Et₃N) and tetrahydrofuran (THF) at room temperature, followed by halogenation using POCl₃ and subsequent functionalization with amines or sulfonyl chlorides under reflux conditions . Structural analogs like oxazolo[4,5-d]pyrimidines are synthesized via similar pathways, with characterization by ¹H/¹³C NMR, LC-MS, and elemental analysis to confirm regiochemistry and purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, resolving regioisomeric ambiguities.
- LC-MS : For molecular weight validation and purity assessment.
- Single-crystal X-ray diffraction : To unambiguously determine bond angles, torsion angles, and crystal packing (e.g., as demonstrated for structurally related isoxazolo-pyridazine derivatives) .
Q. What in vitro assays are used to assess the biological activity of this compound derivatives?
- Methodological Answer : Kinase inhibition assays (e.g., p38 MAP kinase) are commonly employed, using IC₅₀ determination via fluorescence-based or radiometric methods. Cell-based models may evaluate cytokine suppression (e.g., IL-1β, TNF-α) to correlate structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
- Methodological Answer : Full or fractional factorial designs systematically vary factors (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield and selectivity. For example, a 2³ design could optimize POCl₃-mediated halogenation by analyzing main effects and interactions between temperature (105–110°C), reaction time (3–6 h), and solvent (dioxane vs. THF) . Response surface models then predict optimal conditions.
Q. How do researchers resolve structural ambiguities in this compound derivatives using combined spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies in NMR assignments (e.g., distinguishing N- vs. O-substitution) are resolved by correlating experimental ¹³C chemical shifts with Density Functional Theory (DFT)-calculated values. Single-crystal X-ray data (e.g., for 4-(3,7-dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) validate bond lengths and angles, ensuring correct regioisomer identification .
Q. How can machine learning algorithms enhance the prediction of reaction outcomes for this compound derivatives?
- Methodological Answer : AI-driven platforms (e.g., COMSOL Multiphysics integrated with ML models) train on historical reaction data (yields, conditions, substrates) to predict optimal pathways. For example, neural networks can prioritize sulfonyl chloride coupling reactions over alkylation based on electronic descriptors (e.g., Hammett σ values) and steric parameters .
Q. What strategies mitigate data contradictions between computational predictions and experimental results for this compound reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in DFT. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations improve accuracy by modeling explicit solvent interactions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots further refines computational models .
Q. How can reactor design principles improve scalability in this compound synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., POCl₃ reactions), reducing decomposition. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, as classified under CRDC subclass RDF2050104 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
